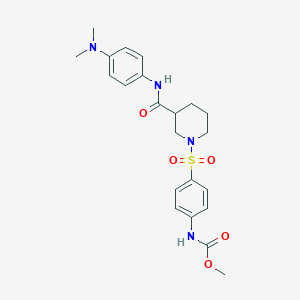
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is a chemical compound with the CAS Number: 2377032-94-3 . It has a molecular weight of 381.43 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxepane-4-carboxylic acid . The InChI code is 1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 381.43 . It is typically stored at 4 degrees Celsius . The compound is usually in powder form .Scientific Research Applications
Synthesis and Properties
Carboxylic Acid Derivatives
Research has focused on the development of novel carboxylic acid bioisosteres, highlighting the importance of carboxylic acids in drug design due to their presence in the pharmacophore of numerous drugs. Challenges include toxicity, metabolic stability, and membrane permeability, with bioisosteres offering a potential solution by improving pharmacological profiles (Horgan & O’Sullivan, 2021).
Environmental Persistence and Bioaccumulation
A critical review compared the bioaccumulation potential of perfluorinated carboxylic acids (PFCAs) with regulatory criteria, highlighting their environmental persistence and detection in wildlife. The review discusses the complexities of PFCA bioaccumulation and suggests that PFCAs with shorter carbon chains are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Biocatalyst Inhibition
The inhibition of biocatalysts by carboxylic acids is a significant consideration in biorenewable chemical production. This review discusses the effects of carboxylic acids on microbial inhibitors, focusing on strategies to increase microbial robustness against inhibition (Jarboe et al., 2013).
Potential Applications
Biotechnological Routes
The production and applications of lactic acid from biomass are explored, indicating the versatility of carboxylic acids in generating biodegradable polymers and other valuable chemicals through both chemical and biotechnological routes (Gao et al., 2011).
Aerobic Cleavage of Alkenes and Alkynes
Research on oxygen-mediated cleavage of olefins and acetylene derivatives into carbonyl and carboxylic compounds highlights the potential for creating carbonyl and carboxylic compounds from unsaturated hydrocarbons, which could relate to the synthesis and application of complex carboxylic acid derivatives (Urgoitia et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound should be handled with appropriate safety measures, including avoiding inhalation and contact with skin or eyes .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSOUKIOZDRGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)

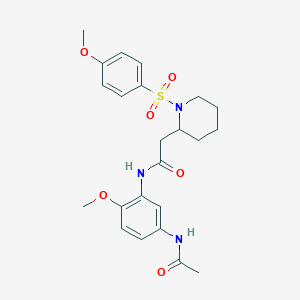
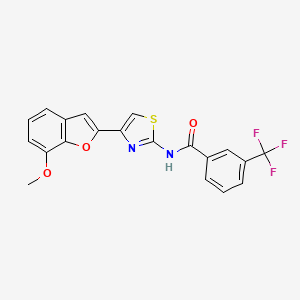
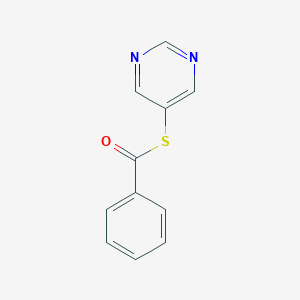
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
![2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide](/img/structure/B2635407.png)
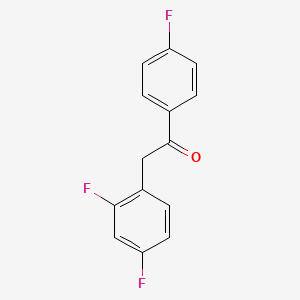

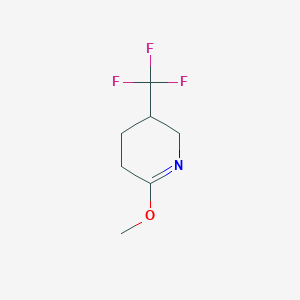
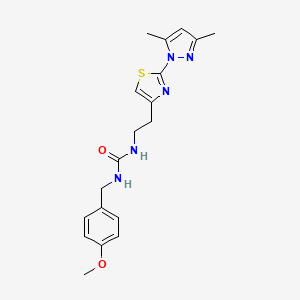
![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2635414.png)
